2-Methyl-2-propyl-1,3-propanediol

描述

IUPAC Name: 2-methyl-2-propylpropane-1,3-diol

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 2-methyl-2-propylpropane-1,3-diol. wikipedia.orgnih.gov This name precisely describes its molecular structure: a three-carbon propane (B168953) backbone with a methyl group and a propyl group attached to the second carbon atom, and hydroxyl groups on the first and third carbon atoms.

Common Synonyms and Identifiers

In scientific literature and commercial databases, 2-Methyl-2-propyl-1,3-propanediol is also known by several other names and unique identifiers. These are essential for comprehensively searching and identifying the compound across various data sources.

One of the common synonyms for this compound is 2,2-Bis(hydroxymethyl)pentane. wikipedia.orgchemicalbook.com This name highlights the pentane (B18724) structure with two hydroxymethyl groups attached to the second carbon atom.

Another synonym used to identify this chemical is 2,2-Dimethylolpentane.

The compound is also cataloged under the identifier NSC 26233. guidechem.com

The Chemical Abstracts Service (CAS) has assigned the unique registry number 78-26-2 to this compound. wikipedia.orgnist.gov This identifier is widely used in databases and regulatory frameworks to provide a consistent reference for the substance. nist.gov

Chemical and Physical Properties

The physical and chemical characteristics of this compound determine its behavior and utility in various applications.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White Crystalline Solid | chemicalbook.comchemicalbook.comguidechem.com |

| Molecular Formula | C₇H₁₆O₂ | wikipedia.orgnist.gov |

| Molar Mass | 132.20 g·mol⁻¹ | wikipedia.orgnist.gov |

| Melting Point | 56–59 °C (133–138 °F) | wikipedia.orgchemicalbook.com |

| Boiling Point | 230 °C / 753 mmHg | chemicalbook.comchemicalbook.com |

| Solubility in Water | Soluble | cymitquimica.comchemicalbook.com |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

|---|---|---|

| IUPAC Name | 2-methyl-2-propylpropane-1,3-diol | wikipedia.orgnih.govnist.gov |

| CAS Registry Number | 78-26-2 | wikipedia.orgnist.gov |

| SMILES | CCCC(C)(CO)CO | wikipedia.orgnih.gov |

| InChI | InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3 | wikipedia.orgcymitquimica.comnist.gov |

| InChIKey | JVZZUPJFERSVRN-UHFFFAOYSA-N | wikipedia.orgcymitquimica.comnist.gov |

Detailed Research Findings

Academic research on this compound has primarily focused on its synthesis and its application as an intermediate in the production of pharmaceuticals.

The compound is typically produced through a multi-step chemical process. chemicalbook.com One common industrial synthesis involves an aldol (B89426) addition followed by hydrogenation. chemicalbook.com Another method is the classical combination of hydroxymethylation and a Cannizzaro-type disproportionation with formaldehyde (B43269). chemicalbook.com A specific synthesis route involves the hydrogenation of 2-methyl-2-pentenal (B83557) at 100°C and 1.3-1.5 MPa, which achieves an 80% yield. chemicalbook.com The resulting 2-methylpentanal (B94375) is then reacted with 36% formaldehyde at room temperature. chemicalbook.com The reaction is made exothermic by the dropwise addition of sodium hydroxide (B78521) solution, raising the temperature to 70°C, after which it is heated to 90°C to complete the reaction. chemicalbook.com

The primary use of this compound is in the pharmaceutical industry for the production of dicarbamates. chemicalbook.com It is a key intermediate in the synthesis of Carisoprodol (B1668446) (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), a centrally-acting muscle relaxant. wikipedia.orgchemicalbook.com It is also the precursor to Meprobamate (this compound dicarbamate), which is used as an anxiolytic drug. wikipedia.orgchemicalbook.com Beyond these, it is a precursor for other derivatives such as Lorbamate, Tolboxane, and Tybamate. wikipedia.org Its branched structure with two hydrophilic hydroxyl groups makes it a stable and versatile building block for these more complex molecules. cymitquimica.com

Common Synonyms and Identifiers

Historical Context and Early Research on this compound and Related Propanediols

The story of this compound is intrinsically linked to the mid-20th century quest for new therapeutic agents to manage anxiety and muscle tension.

Early Studies on Muscle-Relaxing Compounds

The journey began with research into propanediol (B1597323) compounds for their potential muscle-relaxant properties. A notable precursor in this field was mephenesin, a substance that demonstrated tranquilizing effects in laboratory animals. psychiatryonline.orgindependent.co.ukpsychiatryonline.org Dr. Frank Berger, a Czech pharmacologist, observed these effects while initially investigating substances to preserve penicillin. psychiatryonline.orgpsychiatryonline.org Mephenesin, however, had a short duration of action due to its rapid metabolism. psychiatryonline.org This limitation spurred further research to develop more stable and effective compounds. Studies on various centrally acting muscle relaxants, including mephenesin, helped to differentiate their effects on spinal reflex activity, providing a basis for developing new drugs. nih.gov

Emergence as a Precursor to Tranquilizers

The search for a longer-acting muscle relaxant led Dr. Berger and his colleagues at Carter Products to synthesize numerous derivatives of propanediol. psychiatryonline.org This extensive research effort culminated in the synthesis of meprobamate, a dicarbamate ester of this compound. psychiatryonline.orgchemicalbook.com Meprobamate, marketed as Miltown and Equanil, became the first blockbuster tranquilizer in the 1950s, offering relief from anxiety and tension. psychiatryonline.orgindependent.co.ukproquest.com The success of meprobamate highlighted the therapeutic potential of propanediol derivatives and established this compound as a key precursor in the development of anxiolytic drugs. psychiatryonline.orgchemicalbook.com

Significance and Research Trajectory of this compound in Chemical and Biological Sciences

The importance of this compound extends beyond its initial role in the development of tranquilizers, with significant applications in both pharmaceutical synthesis and material science.

Role as an Intermediate in Pharmaceutical Synthesis

This compound is a critical building block for several pharmaceutical compounds. chemicalbook.comdbpedia.orgwikipedia.org Its primary use is in the production of dicarbamates, which include not only meprobamate but also other drugs like carisoprodol, a centrally acting skeletal muscle relaxant. chemicalbook.comnih.gov The synthesis of these drugs typically involves the reaction of this compound with appropriate reagents to form the desired carbamate (B1207046) esters. chemicalbook.comreddit.com The compound itself is synthesized through methods like the aldol addition followed by hydrogenation or the combination of hydroxymethylation and a Cannizzaro-type reaction with formaldehyde. chemicalbook.comchemicalbook.com

Table 1: Pharmaceutical Derivatives of this compound

| Derivative | Chemical Name | Therapeutic Class |

| Meprobamate | This compound dicarbamate | Anxiolytic (Tranquilizer) |

| Carisoprodol | N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate | Skeletal Muscle Relaxant |

| Lorbamate | This compound dicarbamate | Anxiolytic |

| Tybamate | N-butyl-2-methyl-2-propyl-1,3-propanediol dicarbamate | Anxiolytic |

Applications in Material Science

The unique chemical structure of this compound, also known as MPO in this context, lends itself to various applications in material science. gantrade.com Its branched structure is particularly beneficial in the manufacturing of clear and pliable sealants and adhesives. gantrade.com It serves as a chain extender in the production of urethane (B1682113) elastomers, adhesives, and sealants, enhancing their molecular weight and performance. gantrade.com

In the realm of polyesters, MPO is an ideal intermediate for creating polyester (B1180765) polyols. gantrade.com Its use in unsaturated polyester resins (UPRs) leads to products with an excellent balance of tensile strength, elongation, and flexibility. gantrade.com Furthermore, the incorporation of the methyl-branched units from 2-methyl-1,3-propanediol (B1210203) into polymers like polyesters can disrupt crystallization, leading to materials with lower crystallinity. mdpi.com This property is valuable in creating more flexible and biodegradable thermoplastic elastomers. mdpi.com Research has also explored its use in creating polymers for coatings and biomedical applications. ontosight.ai

Contribution to Understanding Central Nervous System Modulators

The development and study of meprobamate and other drugs derived from this compound have significantly contributed to our understanding of central nervous system (CNS) modulators. psychiatryonline.orgwikipedia.org The success of meprobamate opened the door for the development of other anxiolytic drugs, including the benzodiazepines. psychiatryonline.org The study of how these propanediol derivatives exert their effects has provided insights into the neurochemical pathways involved in anxiety and muscle tension. nih.gov Research on the mechanism of action of related compounds has helped to elucidate the complex interactions between drugs and the CNS. nih.govdrugbank.com The physicochemical properties of these molecules, such as lipophilicity and hydrogen bonding capacity, have been crucial in understanding their ability to cross the blood-brain barrier and exert their therapeutic effects. nih.gov

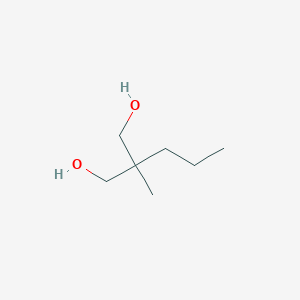

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-propylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZZUPJFERSVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058814 | |

| Record name | 2-Methyl-2-propyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige flakes; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-2-propylpropane-1,3-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-26-2 | |

| Record name | 2-Methyl-2-propyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-propylpropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 78-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-methyl-2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-propyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-propylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PROPYLPROPANE-1,3-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLM5KRU0P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 2 Propyl 1,3 Propanediol

Established Synthetic Routes for 2-Methyl-2-propyl-1,3-propanediol

Two principal synthetic strategies are recognized for the industrial production of this compound: a pathway involving catalytic hydrogenation followed by a methylolation-reduction sequence, and a classical approach combining hydroxymethylation with a Cannizzaro-type disproportionation reaction. chemicalbook.com Another significant method involves an aldol (B89426) addition followed by hydrogenation to produce key intermediates. chemicalbook.com

A common and effective method for synthesizing this compound involves a three-step sequence. This pathway begins with the hydrogenation of an unsaturated aldehyde, followed by the addition of a hydroxymethyl group and a final reduction step. bdmaee.net

The initial step in this pathway is the catalytic hydrogenation of 2-methyl-2-pentenal (B83557) to produce the saturated aldehyde, 2-methylpentanal (B94375). bdmaee.net This reaction specifically targets the carbon-carbon double bond of the α,β-unsaturated aldehyde while preserving the aldehyde functional group. The process is typically carried out at elevated temperature and pressure to ensure efficient conversion. bdmaee.net

Table 1: Reaction Conditions for Hydrogenation of 2-Methyl-2-pentenal

| Parameter | Value | Source |

|---|---|---|

| Temperature | 100°C | chemicalbook.com, bdmaee.net |

| Pressure | 1.3-1.5 MPa | chemicalbook.com, bdmaee.net |

| Yield | 80% | chemicalbook.com, bdmaee.net |

Following the hydrogenation, the resulting 2-methylpentanal undergoes a methylolation (or hydroxymethylation) reaction. bdmaee.net This involves reacting 2-methylpentanal with formaldehyde (B43269). chemicalbook.combdmaee.net The reaction introduces a hydroxymethyl group (-CH₂OH) at the α-carbon (the carbon adjacent to the carbonyl group), forming the intermediate 2-methyl-2-(hydroxymethyl)pentanal. This step is a base-catalyzed aldol-type addition where formaldehyde acts as the electrophile. idexlab.comresearchgate.net

The final step of this sequence involves the reduction of the aldehyde group of the hydroxymethylated intermediate to a primary alcohol. This is achieved by adding a sodium hydroxide (B78521) solution to the reaction mixture containing the intermediate and excess formaldehyde. chemicalbook.combdmaee.net This step proceeds via a crossed Cannizzaro-type reaction. In this process, the intermediate aldehyde, 2-methyl-2-(hydroxymethyl)pentanal, is reduced to this compound, while formaldehyde is oxidized to formic acid (which is neutralized by the sodium hydroxide to form sodium formate). The reaction is exothermic, with the temperature rising to around 70°C, and is often heated further to 90°C to ensure completion. chemicalbook.combdmaee.net After workup, which includes separation, washing, and vacuum distillation, the final product is obtained with a high yield. chemicalbook.combdmaee.net

Table 2: Reaction Conditions for Methylolation-Reduction Steps

| Parameter | Value/Reagent | Source |

|---|---|---|

| Reagents | 2-methylpentanal, 36% Formaldehyde, Sodium Hydroxide | chemicalbook.com, bdmaee.net |

| Initial Temperature | Room Temperature | chemicalbook.com, bdmaee.net |

| Exothermic Rise | Up to 70°C | chemicalbook.com, bdmaee.net |

| Heating Temperature | 90°C | chemicalbook.com, bdmaee.net |

| Final Product Yield | 93% | chemicalbook.com, bdmaee.net |

An alternative "salt-free" procedure for producing this compound and its precursors is based on the aldol addition reaction. chemicalbook.com The key starting material, 2-methylpentanal, is itself synthesized via an aldol condensation. wikipedia.org This process begins with the self-condensation of propionaldehyde (B47417) (propanal) in the presence of a base catalyst. wikipedia.orgwikipedia.org The initial β-hydroxy aldehyde product readily dehydrates to form 2-methyl-2-pentenal. wikipedia.org This unsaturated aldehyde is then hydrogenated to yield 2-methylpentanal, which can be used in the subsequent steps described previously (2.1.1.2 and 2.1.1.3). wikipedia.org

Aldol Condensation: 2 molecules of propionaldehyde react to form 3-hydroxy-2-methylpentanal.

Dehydration: The aldol product loses water to form 2-methyl-2-pentenal.

Hydrogenation: 2-methyl-2-pentenal is reduced to 2-methylpentanal. wikipedia.org

This multi-step synthesis of the key intermediate highlights the higher production costs compared to other diols like neopentyl glycol. chemicalbook.com

This classical method is a well-established route for the synthesis of this compound. chemicalbook.com It essentially combines the latter two steps of the pathway described in section 2.1.1 into a single conceptual process. The synthesis starts with 2-methylpentanal, which is subjected to a reaction with formaldehyde in the presence of a strong base, such as sodium hydroxide. chemicalbook.combdmaee.net

The process involves two key transformations occurring in the same pot:

Hydroxymethylation: An initial aldol-type addition of formaldehyde to the enolate of 2-methylpentanal.

Cannizzaro-type Disproportionation: In the presence of a strong base, the resulting aldehyde intermediate (2-methyl-2-(hydroxymethyl)pentanal) is reduced to the corresponding alcohol (this compound). Simultaneously, a second molecule of aldehyde (formaldehyde, which lacks α-hydrogens) is oxidized to a carboxylic acid salt (sodium formate). chemicalbook.com

This combined reaction is an efficient method that directly converts the C6 aldehyde (2-methylpentanal) into the C7 diol (this compound) with a high yield of 93% after purification. chemicalbook.combdmaee.net

Catalytic Hydrogenation and Methylolation-Reduction Pathway

Advanced Synthetic Approaches and Catalytic Strategies

The evolution of synthetic chemistry offers advanced routes that prioritize stereoselectivity, efficiency, and sustainability. These methods represent the forefront of research in diol production, with potential applications in the synthesis of specialized derivatives of this compound.

Organocatalytic and Asymmetric Synthesis of Diols

Organocatalysis has become a formidable tool in organic synthesis, offering an alternative to metal-based catalysts. nih.gov It utilizes small organic molecules to catalyze reactions, often with high enantioselectivity, under mild conditions. nih.govnih.gov This approach is particularly relevant for creating chiral diols, which are valuable building blocks in the pharmaceutical and agricultural industries. nih.govacs.org

A significant class of organocatalysts is based on chiral diol scaffolds. nih.govnih.gov These catalysts, which include well-known examples like BINOL, VANOL, and TADDOL, leverage their own structural chirality to induce stereoselectivity in a reaction. nih.govnih.gov The hydroxyl groups of the catalyst can coordinate with reagents or substrates, creating a defined chiral environment that directs the stereochemical outcome of the transformation. nih.govnih.gov

The effectiveness of these catalysts stems from their rigid C2-symmetric or pseudo C2-symmetric structures, which feature hydroxyl groups positioned to asymmetrically influence the reaction center. rsc.org While axially chiral aromatic diols like BINOL and VANOL are frequently used, other scaffolds derived from tartaric acid or novel tetramic acids have also shown promise, indicating that catalyst innovation is ongoing. nih.govrsc.org The primary application of these catalysts is in reactions where they activate substrates or reagents through their hydroxyl groups, either by interacting with organoboron reagents or through non-covalent interactions. nih.gov

Table 1: Common Chiral Diol-Based Organocatalysts and Their Features

| Catalyst Family | Key Structural Feature | Common Applications | Reference |

| BINOLs/VANOLs | Axially chiral biaryl scaffolds | Asymmetric allylation, conjugate additions, cycloadditions | nih.govnih.gov |

| TADDOLs | Derived from tartaric acid | Lewis acid catalysis, additions to carbonyls | nih.gov |

| Tartrate Derivatives | Based on diethyl tartrate | Epoxidation, dihydroxylation | rsc.org |

| Tetramic Acid Diols | C2 and pseudo C2-symmetric motifs | Tandem reactions to form diverse chiral diols | rsc.org |

Enantioselective Catalytic Reduction of 1,3-Hydroxy Ketones

A cornerstone method for synthesizing chiral 1,3-diols is the enantioselective reduction of the corresponding β-hydroxy ketones. nih.govresearchgate.net This two-step process, which often begins with an asymmetric aldol reaction to create the chiral hydroxy ketone, allows for the precise construction of two stereogenic centers. nih.govacs.org

Various asymmetric reduction techniques are employed, including homogeneous and heterogeneous hydrogenation. nih.gov Among the most effective are reductions using oxazaborolidine catalysts, such as Corey-Bakshi-Shibata (CBS) complexes. acs.org These catalysts are highly effective for the borane (B79455) reduction of prochiral ketones to yield optically active alcohols. google.com For instance, the reduction of chiral 1,3-keto alcohols with an R-CBS–oxazaborolidine complex can produce a single enantiomer of the corresponding 1,3-diol with high enantiomeric excess (>99% ee). nih.govacs.org The process involves the formation of a six-membered ring intermediate, which activates the carbonyl group and directs the hydride attack from a reducing agent like sodium borohydride (B1222165) to achieve high diastereoselectivity. youtube.com

Biocatalytic methods, using enzymes such as ketoreductases (KREDs), also present a powerful alternative for the reduction of hydroxy keto compounds. researchgate.netgoogle.com These enzymatic reductions operate under mild conditions and can offer excellent enantiomeric and diastereomeric purity, avoiding the harsh conditions and potential byproducts associated with some chemical reductions. google.com

Table 2: Research Findings in Enantioselective Reduction of 1,3-Hydroxy Ketones

| Precursor | Catalyst/Method | Product | Selectivity | Reference |

| Chiral 1,3-Keto Alcohols | R-CBS–oxazaborolidine complex | Chiral 1,3-Diols | >99% ee | nih.govacs.org |

| β-Hydroxy Ketone | Trimethylammonium triacetoxyborohydride | anti-1,3-Diol | High diastereoselectivity | youtube.com |

| β-Hydroxy Ketone | Bu₂BOMe / LiBH₄ (Narasaka-Prasad Reduction) | syn-1,3-Diol | High syn-selectivity | researchgate.netyoutube.com |

| tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | Oxidoreductase (Enzyme) | Chiral Diol Intermediate | High enantioselectivity | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of diols aims to create more environmentally benign and economically viable manufacturing processes. This involves a focus on sustainable resources, efficient energy use, and the minimization of waste.

A key goal of green chemistry is the use of renewable feedstocks in place of petrochemicals. nih.gov Biomass, particularly holocellulose, is an abundant source of platform chemicals like furfural, which can be converted into various value-added products, including diols. rsc.org For example, the selective hydrogenolysis of furfuryl alcohol (derived from furfural) offers a pathway to 1,5-pentanediol. rsc.org This transformation highlights a strategy where biomass-derived precursors can be used to generate diols, which could be adapted for precursors to compounds like this compound.

The development of efficient catalytic systems is crucial for these transformations. Research has shown that a synergy between metal nanoparticles (like platinum) and acidic supports can dramatically enhance the rate and selectivity of converting biomass-derived intermediates to diols. rsc.org Furthermore, the use of "green" solvents such as water or ethylene (B1197577) glycol is advocated to replace conventional volatile organic solvents. mdpi.com Water is particularly attractive due to its non-toxicity, non-flammability, and availability, though its use can be limited by the solubility of organic reactants. mdpi.com

Minimizing waste is a fundamental principle of green chemistry, often achieved by improving reaction efficiency and designing processes with high atom economy. wordpress.com Traditional multi-step syntheses, such as the Cannizzaro reaction sometimes used in older diol production methods, are being replaced by cleaner, catalytic routes like direct hydrogenation. chemicalbook.com

Modern industrial processes incorporate strategies to reduce, reuse, and recycle materials. For instance, separation technologies like disc stack separators can be used to remove contaminants from process liquids, allowing for the recycling of valuable materials and reducing the volume of waste destined for disposal. youtube.com In catalytic processes, the focus is on developing robust catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and production costs. The shift towards catalytic hydrogenation and organocatalytic methods, which use sub-stoichiometric amounts of catalysts, inherently generates less waste compared to reactions requiring stoichiometric reagents. nih.govwordpress.com

Derivatization and Functionalization Reactions of this compound

This compound serves as a versatile precursor in the synthesis of various derivatives due to the presence of its two primary hydroxyl groups. wikipedia.orgdbpedia.org These hydroxyl groups can undergo a range of functionalization reactions, leading to the formation of compounds with significant applications. The primary derivatization pathways involve the formation of carbamates, thiocarbamates, and diester carbonates.

Synthesis of Carbamate (B1207046) Derivatives

The conversion of this compound to its carbamate derivatives is a key synthetic transformation. Carbamates are organic compounds derived from carbamic acid (NH₂COOH). The synthesis of these derivatives often involves the reaction of the diol with phosgene (B1210022), followed by aminolysis, or with isocyanates. erowid.orgontosight.ai

The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, carbamate, diethylcarbamate can be achieved through the reaction of this compound with diethylcarbamoyl chloride. ontosight.ai This reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. ontosight.ai

The formation of dicarbamates is a notable reaction of this compound, leading to the synthesis of well-known pharmaceutical compounds.

Meprobamate: Meprobamate, chemically known as this compound dicarbamate, is synthesized from this compound. reddit.com A common synthetic method involves a two-step process. First, the diol is reacted with phosgene (COCl₂) to form a bis(chlorocarbonate) derivative. erowid.org This intermediate is then subjected to ammonolysis (reaction with ammonia) to yield the final dicarbamate product, meprobamate. erowid.org The reaction is typically carried out at low temperatures in an inert solvent. erowid.org

Carisoprodol (B1668446): Carisoprodol is another important dicarbamate derivative, specifically N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate. chemdad.com Its synthesis also starts from this compound. One synthetic route involves the reaction of the diol with phosgene in the presence of a base like dimethylaniline in a toluene (B28343) solution to form the 2-methyl-2-propyl-3-hydroxypropyl chlorocarbonate intermediate. chemdad.com This intermediate is then reacted with anhydrous isopropylamine (B41738) to form a carbamate. chemdad.com Subsequent reaction with urethane (B1682113) or sodium cyanate (B1221674) yields carisoprodol. chemdad.com An alternative method involves the reaction of this compound with phosgene and ammonium (B1175870) hydroxide, followed by a reaction with isopropyl isocyanate. chemdad.com A patented method describes the synthesis of a carisoprodol intermediate by reacting formic acid and isopropylamine to generate N-isopropyl formamide, which is then reacted with this compound in the presence of hydrogen peroxide. google.com

Table 1: Synthesis of Dicarbamate Derivatives

| Derivative | Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Meprobamate | This compound | Phosgene, Ammonia | Bis(chlorocarbonate) | This compound dicarbamate |

| Carisoprodol | This compound | Phosgene, Isopropylamine, Urethane/Sodium Cyanate | 2-methyl-2-propyl-3-hydroxypropyl chlorocarbonate | N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate |

Thiocarbamate Derivatives of this compound

Sulfur analogs of meprobamate, specifically thiocarbamate derivatives of this compound, have been synthesized. documentsdelivered.com These include 2-methyl-2-propyl-1,3-propanedithiol dicarbamate and this compound bis(thioncarbamate). documentsdelivered.com

The synthesis of the bis(thioncarbamate) derivative involves the ammonolysis of an intermediate bis(S-methylxanthate) derivative of this compound. documentsdelivered.com The dithioldicarbamate is prepared by the carbamylation of the corresponding dithiol, which is obtained from the diol via ditosylate and bis(thiolacetate) intermediates. documentsdelivered.com Additionally, the monothion analog of meprobamate, this compound monothiondicarbamate, has also been prepared. documentsdelivered.com

Formation of Diester Carbonate Compounds

Diester carbonate derivatives of this compound represent another class of functionalized compounds.

A method for synthesizing this compound diester carbonate involves the reaction of this compound with trichloromethyl chloroformate. google.com This reaction is carried out in an organic solvent and is catalyzed by an organic amine. google.com The reaction temperature is maintained between -5 °C and 50 °C. The molar ratio of this compound to trichloromethyl chloroformate to the organic amine catalyst typically ranges from 1:0.5-2.5:0.2-2.5. google.com This synthetic route is noted for its high yield and simple operation. google.com

Table 2: Reaction Conditions for Diester Carbonate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Molar Ratio (Diol:Chloroformate:Catalyst) | Yield | Purity |

|---|---|---|---|---|---|---|---|

| This compound | Trichloromethyl Chloroformate | N,N-dimethylaniline | Cyclohexanone | -5°C | 1:0.7:0.8 | 82.1% | 98.1% |

| This compound | Trichloromethyl Chloroformate | Triethylamine | Acetone | -3°C | 1:0.5:0.2 | 78.9% | 98.2% |

| This compound | Trichloromethyl Chloroformate | Pyridine | Toluene | 20°C | 1:1.5:1.0 | 81.0% | 98.2% |

| This compound | Trichloromethyl Chloroformate | N,N-dimethylformamide | Benzene | 25°C | 1:0.8:1.0 | 82.0% | 98.2% |

| This compound | Trichloromethyl Chloroformate | Triethylamine | 1,2-dichloroethane | 30°C | 1:0.5:0.6 | 82.2% | 98.0% |

Data sourced from a patent describing the synthesis method. google.com

Role of Organic Amine Catalysts

In the synthesis of derivatives of this compound, organic amine catalysts play a crucial role in facilitating the reaction and influencing the yield of the final product. A notable example is the synthesis of this compound diester carbonate, a key intermediate for various applications. This reaction involves the use of this compound and trichloromethyl chloroformate in the presence of an organic amine catalyst within an organic solvent. kpi.ua

The selection of the organic amine catalyst, along with the reaction temperature and molar ratios of the reactants, significantly impacts the efficiency of the synthesis. Commonly employed organic amine catalysts include N,N-dimethylaniline, triethylamine, and N,N-dimethylformamide. kpi.ua The reaction is typically conducted at temperatures ranging from -5°C to 50°C. kpi.ua The molar ratio of this compound to trichloromethyl chloroformate to the organic amine catalyst is a critical parameter that is optimized to maximize the yield and purity of the product. kpi.ua

Detailed research findings have demonstrated that variations in these parameters can lead to different outcomes in terms of yield. For instance, experiments have been conducted using different organic amine catalysts and reaction conditions to determine the optimal pathway for the synthesis. kpi.ua The results of these studies, as summarized in the table below, highlight the influence of the specific catalyst and reaction conditions on the yield of this compound diester carbonate. kpi.ua

| Organic Amine Catalyst | Molar Ratio (Diol:Chloroformate:Catalyst) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|

| N,N-dimethylaniline | 1:0.7:0.5 | 30 | 70.2 |

| N,N-dimethylaniline | 1:0.7:0.8 | -5 | 82.1 |

| Triethylamine | 1:0.5:0.6 | 30 | 82.2 |

| N,N-dimethylformamide | 1:0.8:1.0 | 25 | 82.0 |

| N,N-dimethylformamide | 1:1.2:0.4 | 20 | 75.8 |

Polymerization Reactions Utilizing this compound

This compound and its derivatives serve as important monomers in the synthesis of various polymers. The branched structure of this diol introduces unique properties to the resulting polymer chains, influencing characteristics such as crystallinity, solubility, and thermal properties.

Synthesis of Polyimides

A series of thermoplastic polyimides have been synthesized using a derivative of this compound. kpi.ua The process begins with the preparation of a diamine, 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane, from this compound. kpi.ua This diamine is then polymerized with various aromatic dianhydrides via a two-step method in NMP (N-methylpyrrolidinone) solution at room temperature to yield the corresponding polyimides. kpi.ua

The resulting polyimides, which incorporate flexible alkylene-dioxy units from the diol, exhibit a range of glass transition temperatures (Tg) from 200 to 230°C and crystalline melt temperatures (Tm) between 300 and 375°C. kpi.ua The specific thermal properties are dependent on the dianhydride used in the polymerization. For example, the polyimide prepared from 4,4'-oxyphthalic anhydride (B1165640) (ODPA) and the aforementioned diamine has a Tg of 200°C and can be melt-processed below 305°C. kpi.ua The thermal decomposition of these polymers in air occurs between 435 and 455°C. kpi.ua

| Dianhydride Used | Resulting Polyimide | Glass Transition Temperature (Tg, °C) | Crystalline Melt Temperature (Tm, °C) |

|---|---|---|---|

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | Polyimide 4a | 230 | 375 |

| 4,4'-Oxyphthalic anhydride (ODPA) | Polyimide 4b | 200 | 300 |

Formation of Polyurethanes and Polyesters

This compound is a valuable monomer in the synthesis of both polyesters and polyurethanes, contributing to desirable properties in the final polymers.

In polyester (B1180765) synthesis, this compound can be used to create aliphatic polyesters that serve as soft blocks in thermoplastic elastomers. mdpi.com For instance, dihydroxyl-terminated poly(2-methyl-1,3-propylene glutarate) (PMPG) has been synthesized through a two-stage bulk polycondensation of this compound and glutaric acid. mdpi.com The initial stage involves the condensation of glutaric acid with a slight excess of the diol at 180°C. mdpi.com This is followed by further polycondensation under reduced pressure in the presence of a catalyst like Sn(Oct)2 to produce higher molecular weight PMPG. mdpi.com The introduction of the methyl group from the diol helps to disrupt the crystallinity of the polyester. mdpi.com These polyesters can then be used to form triblock copolymers, such as PLA-b-PMPG-b-PLA, which exhibit both a low glass transition temperature (below -40°C) and a melting temperature between 130–152°C. mdpi.com

Analytical Methodologies for 2 Methyl 2 Propyl 1,3 Propanediol and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Methyl-2-propyl-1,3-propanediol. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing unambiguous evidence of its atomic framework. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and purity of the compound.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The spectrum, typically recorded in a solvent like CDCl₃, shows signals for the methyl and propyl groups, as well as the hydroxymethyl protons and the hydroxyl protons themselves. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. chemicalbook.com Due to the molecule's symmetry, not all seven carbon atoms are chemically equivalent. The spectrum will show distinct peaks for the quaternary carbon, the two equivalent hydroxymethyl carbons, and the carbons of the propyl and methyl groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (CH₂OH) | ~70.5 |

| C2 (Quaternary C) | ~43.0 |

| C3 (CH₂) | ~36.0 |

| C4 (CH₂) | ~17.0 |

| C5 (CH₃) | ~14.5 |

| C6 (CH₃ on C2) | ~20.0 |

Data is predictive and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of hydroxyl (-OH) and alkyl (C-H) groups. chemicalbook.comnist.gov

The most prominent feature in the IR spectrum is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. nih.gov Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chains (propyl and methyl groups). Additionally, a strong C-O stretching vibration is typically observed around 1040 cm⁻¹. nih.gov The spectrum can be obtained using techniques such as placing the sample on a KBr wafer. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C-O Stretch (Alcohol) | ~1040 | Strong |

Data sourced from NIST and other spectral databases. nist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. nih.gov The compound has a molecular weight of 132.20 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 132 may be weak or absent. libretexts.org The fragmentation pattern is characterized by the loss of various neutral fragments. A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. A significant peak is often observed at m/z 101, corresponding to the loss of a hydroxymethyl radical (•CH₂OH). Another prominent peak can be seen at m/z 57, resulting from the loss of the propyl group and a water molecule. The base peak in the spectrum is often at m/z 55. nih.gov

Table 3: Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 132 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₂OH]⁺ |

| 84 | [M - H₂O - C₂H₄]⁺ |

| 57 | [C₄H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is a standard method for determining the purity of this compound and for monitoring its synthesis. google.com The compound's volatility allows for its analysis by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

In a typical GC analysis, the sample is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. For instance, commercial grades are available with a purity of 98.0% or higher as determined by GC. fishersci.casigmaaldrich.com GC-MS methods have also been developed for the determination of related diols in complex samples like cheese and bacterial cultures, often involving a derivatization step to improve chromatographic properties. nih.gov

A Chinese patent describes a synthesis method where GC is used to track the reaction endpoint, indicating its utility in process monitoring to ensure high purity of the final product. google.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. While this compound is an achiral molecule and therefore does not have enantiomers, HPLC is a crucial technique in contexts where it is a precursor to or a metabolite of a chiral molecule. In such cases, HPLC is used to separate the chiral products or metabolites, and thus determine their enantiomeric excess. nih.govnih.gov

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). nih.gov For example, polysaccharide-based CSPs are commonly used for the enantioseparation of various pharmaceutical compounds. nih.gov Although direct enantiomeric excess determination of this compound is not applicable, HPLC methods would be developed to separate it from its chiral isomers or from chiral molecules synthesized from it. The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, and the specific type of chiral column are optimized to achieve baseline separation of the target enantiomers. science.gov

Other Advanced Analytical Approaches

Elemental Analysis

Elemental analysis of this compound determines the percentage composition of its constituent elements. Based on its molecular formula, C7H16O2, the compound is composed of carbon, hydrogen, and oxygen. nih.govnist.govfishersci.ca The molecular weight of the compound is approximately 132.20 g/mol . sigmaaldrich.combdmaee.netwikipedia.org

The elemental composition, calculated from the molecular formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), provides a fundamental confirmation of the compound's identity.

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Weight (u) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 63.59 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 12.20 |

| Oxygen | O | 15.999 | 2 | 31.998 | 24.20 |

| Total Molecular Weight (g/mol) | 132.203 |

Computational Chemical Data and Modeling

Computational chemistry provides valuable insights into the properties of this compound through the calculation of molecular descriptors and properties. These computed values, available from databases such as PubChem, are derived from the molecule's two-dimensional and three-dimensional structures and are essential for predicting its behavior in various chemical and biological systems. nih.gov These models offer a theoretical framework for understanding the molecule's characteristics without the need for experimental measurements. nih.gov

Key computational data includes molecular identifiers, which provide standardized representations of the compound, and predicted physicochemical properties. nih.gov For instance, the topological polar surface area (TPSA) is a descriptor used to estimate the transport properties of molecules, while the octanol-water partition coefficient (XLogP3) predicts its hydrophobicity. nih.gov

| Descriptor | Value | Source |

|---|---|---|

| IUPAC Name | 2-methyl-2-propylpropane-1,3-diol | PubChem nih.gov |

| SMILES | CCCC(C)(CO)CO | PubChem nih.gov |

| InChI Key | JVZZUPJFERSVRN-UHFFFAOYSA-N | PubChem nih.gov |

| Exact Mass | 132.115029749 Da | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Complexity | 67.3 | PubChem nih.gov |

| Covalently-Bonded Unit Count | 1 | PubChem nih.gov |

Pharmacological and Biological Research on 2 Methyl 2 Propyl 1,3 Propanediol and Its Derivatives

Biological Activity and Mechanisms of Action

The biological activity of 2-Methyl-2-propyl-1,3-propanediol is characterized by its depressant effects on the central nervous system, manifesting as sedative, muscle relaxant, and anticonvulsant actions. dbpedia.orgwikipedia.org

Research has identified this compound as a compound with sedative properties. dbpedia.orgwikipedia.org Its dicarbamate derivative, in particular, was noted in early studies for its sedative action. nih.gov This sedative effect is a manifestation of its broader activity as a central nervous system depressant. The mechanism is linked to its ability to cause a general depression of the central nervous system, contributing to a state of sedation or hypnosis.

The compound demonstrates notable muscle relaxant capabilities. dbpedia.orgwikipedia.orgnih.gov This action is attributed to its effect on interneurons, where it acts as a blocking agent. nih.gov The muscle-relaxing properties are a key feature of its pharmacological profile and are shared by its derivatives, such as meprobamate and carisoprodol (B1668446). wikipedia.orgnih.gov The ability to relax skeletal muscles is achieved without directly affecting the muscles themselves, but rather by acting on the central nervous system's control over muscle tone.

This compound possesses anticonvulsant activity, a property that has been confirmed in multiple studies. dbpedia.orgwikipedia.orgnih.gov This suggests its potential to prevent or reduce the severity of seizures. The evaluation of anticonvulsant activity often involves standardized preclinical models in animals. These tests are designed to identify compounds effective against different types of seizures.

Table 2: Preclinical Models for Anticonvulsant Activity Screening

| Test | Seizure Model | Description |

|---|---|---|

| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | This test induces a seizure via electrical stimulation and is a model for generalized tonic-clonic seizures. nih.govmdpi.com |

| 6 Hz Psychomotor Seizure Test | Focal seizures | This model uses a low-frequency electrical stimulation to induce a psychomotor seizure, which is considered a model for therapy-resistant focal seizures. nih.govmdpi.com |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | Myoclonic and absence seizures | The administration of pentylenetetrazole induces clonic seizures and is a primary screen for drugs effective against myoclonic and absence seizures. nih.govmdpi.com |

Derivatives of this compound have been synthesized and tested in these models, showing varying degrees of efficacy. nih.govmdpi.com

The central nervous system depressant effects of compounds like this compound are often mediated through interactions with major inhibitory neurotransmitter systems. The gamma-aminobutyric acid (GABA) system is a key target. The GABA-A receptor, a ligand-gated ion channel, is central to mediating inhibitory neurotransmission. nih.gov When activated, it allows chloride ions to enter the neuron, which hyperpolarizes the cell and decreases its excitability. nih.gov

The sedative, muscle relaxant, and anticonvulsant effects of many substances are due to their ability to enhance the action of GABA at the GABA-A receptor. nih.gov While direct studies on this compound's specific binding to GABA receptors are limited in the provided context, the pharmacological profile strongly suggests an interaction with this system. Research on related anticonvulsant compounds indicates that their mechanism can involve the enhancement of GABAergic inhibition. mdpi.com For instance, some anticonvulsants work by blocking GABA reuptake, thereby increasing the concentration of GABA in the synaptic cleft. nih.gov

Preclinical Research and Animal Models

Preclinical studies have established that this compound possesses sedative, anticonvulsant, and muscle relaxant properties. wikipedia.org Its action as a muscle relaxant is attributed to its effects as a central nervous system depressant rather than a direct effect on skeletal muscles. drugbank.com In animal models, the administration of its parent compound, carisoprodol, leads to effects consistent with central muscle relaxation, including interruption of neuronal communication within the spinal cord and brain's descending reticular formation. researchgate.net Overdoses of carisoprodol in animals can produce signs of significant central nervous system depression, such as lethargy, weakness, ataxia, and in severe cases, flaccid paralysis and respiratory depression. nih.gov These effects are understood to be caused, in part, by its metabolic conversion to meprobamate. oup.com

Specific toxicological research on this compound has been conducted to assess its potential for developmental toxicity. nih.gov A review of three distinct developmental toxicity studies involving both rats and rabbits found no evidence of treatment-related maternal toxicity, fetal toxicity, or malformations. nih.gov

In studies involving the parent compound carisoprodol, administration to pregnant rats resulted in some degenerative changes in the pulmonary tissues of both the mother and the fetus. researchgate.net However, for this compound itself, the available data from dedicated studies did not indicate teratogenic activity or unique sensitivity in the developing fetus in these animal models. nih.gov

The effects of this compound on reproductive function have been evaluated in animal models. nih.gov A two-generation reproduction study was conducted in rats to determine any potential adverse effects. nih.gov The findings of this study showed no consistent, treatment-related negative impacts on the reproductive capabilities of either the first (F0) or second (F1) generation of rats. nih.gov

Immunotoxicity Studies (e.g., 3-monochloro-1,2-propanediol)

While direct immunotoxicity studies on this compound are not prominent in the reviewed literature, research on analogous compounds like 3-monochloro-1,2-propanediol (3-MCPD) provides insight into the potential immunological effects of propanediols. 3-MCPD, a contaminant found in some processed foods, has been investigated for its impact on the immune system. nih.govnih.govtandfonline.com

Studies in mice have shown that 3-MCPD can modulate immune function. nih.govnih.gov For instance, administration of 3-MCPD was found to significantly decrease the activity of Natural Killer (NK) cells, which play a role in tumor surveillance. nih.govca.gov Furthermore, high doses of 3-MCPD led to a significant reduction in the activity of peritoneal macrophages and a decrease in the CD4+CD8+ thymic subset of cells. nih.gov It also induced apoptosis (programmed cell death) in thymic cells. nih.gov Research has demonstrated that 3-MCPD can inhibit the proliferation of activated T-cells and the production of Th1/Th2 cytokines. tandfonline.com These findings indicate that certain propanediol (B1597323) structures can exert toxic effects on the immune system. tandfonline.com

Table 1: Summary of Immunotoxic Effects of 3-monochloro-1,2-propanediol (3-MCPD) in Mice

| Immune Parameter | Observed Effect | Reference |

| Natural Killer (NK) Cell Activity | Significant decrease at high doses. | nih.gov |

| Peritoneal Macrophage Activity | Significantly reduced in high dose group. | nih.gov |

| Thymic Subsets | Significant decrease in CD4+CD8+ subset at high doses. | nih.gov |

| Thymic Cell Apoptosis | Significant increase at high doses. | nih.gov |

| T-Cell Proliferation (ConA-induced) | Markedly inhibited. | tandfonline.com |

| Th1/Th2 Cytokine Production | Markedly inhibited. | tandfonline.com |

| Delayed-Type Hypersensitivity (DTH) | Significantly suppressed the immune response. | tandfonline.com |

Exploration of Therapeutic Potential and Related Compounds

This compound serves as a foundational chemical structure in the synthesis of several therapeutically important compounds.

This compound is a key synthetic precursor to, and also an active metabolite of, several tranquilizers and muscle relaxants. wikipedia.org The most notable of these are meprobamate and carisoprodol. wikipedia.orgchemicalbook.com

Meprobamate , chemically known as this compound dicarbamate, is an anxiolytic drug. chemicalbook.comnih.govreddit.com It is synthesized from the parent diol. chemicalbook.com

Carisoprodol , or N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate, is a centrally-acting muscle relaxant. chemicalbook.comfda.gov Its synthesis also originates from this compound. chemicalbook.com A metabolite of carisoprodol is meprobamate, which contributes anxiolytic and sedative properties. fda.gov

The parent compound, this compound itself, exhibits sedative, anticonvulsant, and muscle relaxant effects. wikipedia.org

The unique molecular structure of propanediol derivatives is being explored for the development of new polymers with specific properties. Research has focused on isomers like 2-Methyl-1,3-propanediol (B1210203) (MPO) and its use in creating polyesters. mdpi.comdcc.com.tw The branched aliphatic structure of these diols, featuring two primary hydroxyl groups, inhibits crystallization. dcc.com.tw

This characteristic is advantageous in polymer synthesis. For example, an innovative type of biodegradable thermoplastic elastomer, poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA), has been developed. mdpi.com In this triblock copolymer, the central PMPG block, synthesized from 2-methyl-1,3-propanediol and glutaric acid, is amorphous with a low glass transition temperature, providing flexibility. mdpi.com The methyl groups introduced from the diol help to disturb the crystallization of the polymer. mdpi.com This allows for the creation of materials with an excellent balance of tensile strength, elongation, and flexibility, making them suitable for applications like tough gel coats and flexible coatings. mdpi.comdcc.com.tw

Table 2: Properties Conferred by 2-Methyl-1,3-propanediol in Polyester (B1180765) Synthesis

| Property | Advantage | Reference |

| Inhibition of Crystallization | Remains liquid at low temperatures; controls thermal properties of final polymer. | dcc.com.tw |

| Increased Reactivity | High boiling point and two primary hydroxyls increase esterification rates. | dcc.com.tw |

| Improved Flexibility | Provides an excellent balance of tensile strength, elongation, and flexibility. | dcc.com.tw |

| Enhanced Miscibility | Non-linear backbone provides excellent miscibility with styrene (B11656) in polyester resins. | dcc.com.tw |

While direct studies on the antagonism between this compound and morphine are scarce, the pharmacological class of its derivatives, particularly tranquilizers and muscle relaxants, can interact with opioids. The concept of pharmacological antagonism is well-documented in opioid research. For example, nalorphine (B1233523) can competitively antagonize the analgesic effects of morphine and related drugs, suggesting they act on the same receptors. nih.gov

The derivatives of this compound, such as carisoprodol and meprobamate, act centrally. wikipedia.orgfda.gov The pharmacology of opioid combinations is complex; for instance, morphine combined with methadone can produce synergistic analgesic effects, while its cross-tolerance with other mu opioids is not always complete. nih.gov This indicates that different opioids may act through distinct receptor mechanisms. nih.gov Given that carisoprodol is a centrally-acting muscle relaxant, its use in combination with opioids like morphine would be expected to produce additive central nervous system depression, a key consideration in clinical pharmacology.

Research has been conducted on various esters of this compound to create bioactive compounds. The most prominent are the dicarbamate esters, which include the anxiolytic mebutamate (B1676126) (2-sec-butyl-2-methyl-propanediol dicarbamate) and the muscle relaxant carisoprodol. fda.govchemicalbook.com Studies have also explored thiocarbamate derivatives of this compound. acs.org

Furthermore, patents describe the synthesis of other derivatives, such as this compound diester carbonate compounds, using trichloromethyl chloroformate. google.com Another area of research involves using diols as linkers to create novel bioactive compounds. This approach aims to present bioactives in a more lipophilic form, allowing them to pass through lipid barriers like the cell membrane or the blood-brain barrier more readily. google.com For example, linking fatty acids or other drugs through a diol molecule can create a single, novel compound with potentially synergistic effects or improved delivery to target sites. google.com

Environmental Fate and Ecotoxicological Investigations of Propanediols

Environmental Degradation and Biodegradability

Partitioning and Bioaccumulation Potential

The potential for a chemical to partition into different environmental compartments and accumulate in living organisms is a key aspect of its environmental risk assessment. This is often predicted using the octanol-water partition coefficient (Log K_ow) and measured by the Bioconcentration Factor (BCF).

For 2-Methyl-2-propyl-1,3-propanediol, specific experimental or calculated values for Log K_ow, Log K_oc (soil organic carbon-water (B12546825) partitioning coefficient), or BCF are not found in the reviewed scientific literature. Without this data, a quantitative assessment of its tendency to adsorb to soil and sediment or to accumulate in the food chain cannot be conducted.

Ecotoxicity in Aquatic and Terrestrial Species

Ecotoxicological data is fundamental to understanding the potential harm a substance may pose to ecosystems. For this compound, specific toxicity studies on representative aquatic and terrestrial species (such as fish, daphnids, algae, or earthworms) are not documented in available literature.

However, some general hazard classifications provide an indication of its potential environmental risk. In Germany, the compound is assigned a Water Hazard Class (WGK) of 1, signifying that it is "slightly hazardous to water". sigmaaldrich.com Furthermore, some Safety Data Sheets (SDS) classify the compound for transport purposes under ADR/RID, IMDG, and IATA regulations as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S.", although the substance is a solid under standard conditions. coleparmer.comguidechem.com This classification suggests a recognized potential for environmental harm, though the specific data underpinning this classification is not provided.

GHS classification data aggregated by the European Chemicals Agency (ECHA) from company notifications indicate that the substance is harmful if swallowed, and may also be harmful in contact with skin or if inhaled. nih.gov While these relate to human health, they underscore the compound's biological activity. A Material Safety Data Sheet notes that the compound is not listed as a hazardous substance, priority pollutant, or toxic pollutant under the U.S. Clean Water Act. coleparmer.com

The toxicological properties of this material have not been fully investigated. coleparmer.com The absence of specific LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values prevents a detailed characterization of its toxicity to environmental organisms.

Computational and Theoretical Chemistry Studies of 2 Methyl 2 Propyl 1,3 Propanediol

Molecular Modeling and Structure-Activity Relationship (SAR) Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-Methyl-2-propyl-1,3-propanediol, molecular modeling would be instrumental in understanding its three-dimensional structure and how it interacts with biological targets, which is a cornerstone of Structure-Activity Relationship (SAR) studies.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups responsible for its biological activity.

Docking Studies: Simulating the binding of this compound and its derivatives to the active sites of relevant protein targets to predict binding affinity and orientation.

Without dedicated research in this area, a detailed discussion of the molecular modeling and SAR of this compound remains speculative.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and properties of molecules. For this compound, these calculations can provide valuable data on its fundamental chemical characteristics. While extensive quantum chemical studies are not published, computational databases like PubChem provide some calculated properties based on theoretical models. nih.gov

These computed properties offer a glimpse into the molecule's characteristics from a quantum chemical perspective.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 132.20 g/mol | PubChem nih.gov |

| Exact Mass | 132.115029749 Da | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

These parameters are derived from the molecule's computed 3D structure and are fundamental in predicting its behavior in various chemical and biological systems. For instance, the XLogP3-AA value suggests a moderate level of lipophilicity, which is a critical factor in determining a molecule's ability to cross biological membranes. The hydrogen bond donor and acceptor counts indicate its potential for forming hydrogen bonds, which influences its solubility and binding to biological macromolecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and understanding the preferred conformations is crucial for predicting its reactivity and biological activity.

A detailed conformational analysis of this compound would involve calculating the potential energy surface as a function of the torsion angles of its rotatable bonds. This would reveal the lowest energy (most stable) conformations and the energy barriers between different conformations.

Currently, there are no specific, published conformational analysis studies for this compound. Research in this area would likely utilize computational methods such as:

Molecular Mechanics: A faster, classical mechanics-based approach to calculate the energies of different conformations.

Ab initio and Density Functional Theory (DFT) methods: More accurate quantum mechanical methods for calculating conformational energies.

Such studies would provide a deeper understanding of the molecule's flexibility and the shapes it is most likely to adopt in solution or when interacting with other molecules.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Green Chemistry Advancements

The traditional synthesis of 2-Methyl-2-propyl-1,3-propanediol involves the reaction of 2-methylvaleraldehyde with formaldehyde (B43269). cleanchemlab.comresearchgate.net While effective, future research is pivoting towards more sustainable and environmentally benign methodologies, aligning with the principles of green chemistry.

Biocatalysis and Renewable Feedstocks: A significant advancement lies in the use of biocatalysis. Research has shown that microorganisms, such as Rhodococcus sp. 2N, can oxidize this compound. tandfonline.com This opens the door to developing enzymatic pathways for its synthesis, potentially starting from renewable feedstocks. The asymmetric oxidation capabilities of such microorganisms could also be harnessed to produce chiral derivatives, which are highly valuable in pharmaceuticals. tandfonline.com Furthermore, patents have described methods for producing chemical feedstocks, including diols like this compound, from biomass, indicating a strategic shift away from petrochemical origins. google.com

Green Solvents: The choice of solvent is critical in green synthesis. Studies on reactions involving this compound have highlighted poor solubility in common non-polar organic solvents like cyclohexane (B81311) and heptane. nih.govsemanticscholar.org Future research is exploring the use of "green" solvents to overcome these limitations and reduce environmental impact. Water, glycerol, and polyethylene (B3416737) glycol are being considered as viable alternatives due to their low toxicity and hazard profiles, with water showing potential to yield high percentages of product in related acetalization processes. researchgate.net

Advanced Pharmacological Profiling and Target Identification

The pharmacological landscape of this compound has been overwhelmingly dominated by its dicarbamate derivative, meprobamate, and its N-isopropyl derivative, carisoprodol (B1668446), both of which are known central nervous system depressants. uogqueensmcf.comebi.ac.uk These compounds function as muscle relaxants and anxiolytics by modulating GABAergic transmission or interrupting neuronal communication in the spinal cord and reticular formation. ebi.ac.ukgoogle.com

However, the pharmacological profile of the parent compound, this compound, remains largely unexplored. Future research must delineate the intrinsic biological activity, if any, of the molecule itself. It is crucial to determine whether the diol core contributes to the activity of its derivatives or merely serves as a structural scaffold. Advanced pharmacological profiling, including high-throughput screening against a wide range of biological targets, is necessary. Identifying specific molecular targets or pathways affected by the parent compound could unveil entirely new therapeutic possibilities independent of its famous derivatives.

Exploration of New Derivative Applications in Diverse Fields

While the pharmaceutical applications of its carbamate (B1207046) esters are well-documented, the versatility of the this compound structure allows for its use in creating a variety of new materials.

Polymers and Specialty Materials: As a diol, it is a fundamental building block in polymer chemistry. quora.comquora.com Its hindered neopentyl structure can impart desirable properties such as thermal and oxidative stability to polymers. It is used in the synthesis of synthetic esters, particularly for applications as corrosion inhibitors and anti-wear additives in lubricating oils. researchgate.netgoogle.com

Supercritical Fluid Applications: Research has been conducted on the solubility of new ester derivatives of this compound in supercritical carbon dioxide (sc-CO₂). researchgate.net The modification of the diol with groups like methoxyoxalic and methoxymalonic esters creates CO₂-philic compounds. researchgate.net This line of inquiry is crucial for developing green extraction and purification processes, and for designing materials that are compatible with sc-CO₂ technology, which has applications ranging from decaffeination to dry cleaning and chemical reactions.

Perfumery and Fragrances: The reaction of this compound with aldehydes can form acetal (B89532) derivatives. nih.govspectrumchemical.com This chemistry is being explored for the creation of new synthetic aromatic chemicals for the perfume industry, potentially leading to novel fragrances with enhanced stability. spectrumchemical.com

Comprehensive Toxicological and Environmental Risk Assessments

A significant gap in the current body of knowledge is the lack of comprehensive safety data for this compound itself. Safety Data Sheets for the compound and its derivatives repeatedly state that data on ecotoxicity, persistence, degradability, and bioaccumulative potential are unavailable. cleanchemlab.comspectrumchemical.com

Toxicological Evaluation: The toxicological properties of the parent compound have not been thoroughly investigated. Future research must prioritize a full toxicological workup, including studies on acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. This is not only a regulatory requirement for any new application but also a fundamental responsibility for ensuring human and environmental safety.

Environmental Fate: Understanding the environmental persistence and biodegradation pathways of this compound is critical. Its potential to enter ecosystems, either through industrial discharge or as a metabolite of its derivatives, necessitates studies on its mobility in soil and water, its potential for bioaccumulation, and its ultimate environmental fate.

The following table summarizes the current availability of ecotoxicological data, highlighting the need for future research.

| Data Type | This compound | Carbamate Derivatives |

| Ecotoxicity | No data available | No data available cleanchemlab.comspectrumchemical.com |

| Persistence and Degradability | No data available | No information available spectrumchemical.com |

| Bioaccumulative Potential | No data available | No information available spectrumchemical.com |

| Mobility in Soil | No data available | No information available spectrumchemical.com |

Integration of Computational Approaches in Drug Discovery and Material Design

Computational chemistry offers powerful tools to accelerate research and development while reducing costs and experimental effort. For this compound and its derivatives, these approaches are still in their infancy but hold immense promise.

Drug and Material Design: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, which have been applied to derivatives like carisoprodol, can be used to predict the biological activity and toxicity of novel derivatives of this compound. ebi.ac.uk Molecular dynamics simulations can be employed to study the interactions of these molecules with biological targets or to understand their behavior in different media, such as the aforementioned supercritical CO₂. researchgate.net These computational methods can guide the synthesis of new compounds with optimized properties, whether for therapeutic use or as advanced materials.

Predictive Toxicology: Computational models can also help fill the toxicological data gaps. By comparing the structure of this compound to other compounds with known toxicological profiles, it is possible to predict its potential hazards and prioritize experimental testing. This in silico approach is a key component of modern, efficient safety assessment.

常见问题

Q. What are the optimal synthetic routes for 2-methyl-2-propyl-1,3-propanediol, and how can reaction conditions be optimized?

The compound can be synthesized via hydroformylation of epoxides followed by hydrogenation, as described in industrial methodologies . Key parameters include solvent selection (e.g., avoiding low-dielectric solvents like cyclohexane due to poor solubility) and catalyst choice. For hydration-based routes, controlling temperature (30–50°C) and pH ensures efficient conversion of α,β-unsaturated ketones to diols. Post-synthesis purification often involves distillation under reduced pressure (e.g., 20 mmHg yields a boiling point of 123–125°C) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?